molecular formula C28H20ClN5OS B12140161 (5Z)-2-(3-chlorophenyl)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(3-chlorophenyl)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12140161
M. Wt: 510.0 g/mol
InChI Key: WABVZRWGVIMMOG-IWIPYMOSSA-N
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Description

(5Z)-2-(3-chlorophenyl)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a useful research compound. Its molecular formula is C28H20ClN5OS and its molecular weight is 510.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5Z)-2-(3-chlorophenyl)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-2-(3-chlorophenyl)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H20ClN5OS

Molecular Weight

510.0 g/mol

IUPAC Name

(5Z)-2-(3-chlorophenyl)-5-[[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C28H20ClN5OS/c1-17-11-12-18(2)23(13-17)25-20(16-33(31-25)22-9-4-3-5-10-22)15-24-27(35)34-28(36-24)30-26(32-34)19-7-6-8-21(29)14-19/h3-16H,1-2H3/b24-15-

InChI Key

WABVZRWGVIMMOG-IWIPYMOSSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3)C6=CC=CC=C6

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3)C6=CC=CC=C6

Origin of Product

United States

Biological Activity

The compound (5Z)-2-(3-chlorophenyl)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This article aims to explore its biological activity, including pharmacological properties, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound consists of several key components:

  • Thiazole and Triazole Rings : Known for their biological significance, these heterocycles are often associated with various pharmacological activities.
  • Chlorophenyl and Dimethylphenyl Substituents : These aromatic groups enhance the chemical diversity and may influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole moieties often exhibit antimicrobial properties. For instance, derivatives similar to the compound have shown promising results against various bacterial strains. A study reported that thiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The pyrazole nucleus is recognized for its anticancer potential. A review highlighted that pyrazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer progression . The compound's structure suggests it may interact with similar pathways, potentially leading to anticancer effects.

Anti-inflammatory Effects

Compounds with pyrazole and thiazole frameworks have been documented to possess anti-inflammatory properties. In particular, studies have shown that certain derivatives can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 . The compound's unique structure may enhance its efficacy in this regard.

Case Studies

  • Antimicrobial Screening : In a recent study, a series of thiazole-pyrazole hybrids were synthesized and evaluated for their antimicrobial activity. Compounds exhibiting structural similarities to the target compound showed inhibition against Mycobacterium tuberculosis with IC50 values comparable to standard antibiotics .
  • Cancer Cell Line Studies : Another study investigated the effects of pyrazole derivatives on various cancer cell lines. The results indicated that certain compounds led to apoptosis in cancer cells while sparing normal cells, suggesting a potential therapeutic window for the compound under investigation .
  • Inflammation Models : In vivo studies using carrageenan-induced paw edema models demonstrated that thiazole-pyrazole hybrids significantly reduced inflammation compared to control groups. These findings support the hypothesis that the compound may possess similar anti-inflammatory effects .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
Thiazole AThiazole ring + phenyl substituentAntimicrobial
Triazole BTriazole ring + alkyl groupsAnticancer
Pyrazole CPyrazole ring + halogen substituentAnti-inflammatory

The unique combination of thiazole and triazole systems in (5Z)-2-(3-chlorophenyl)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one may confer distinct pharmacological properties that differentiate it from simpler derivatives.

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